N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide
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Overview
Description
N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide: is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-hydroxybenzaldehyde with prop-2-enamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 50-60°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and resins.
Mechanism of Action
The mechanism by which N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide exerts its effects involves the interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
- Bis(2-hydroxyphenyl)methane
- Bis(4-hydroxyphenyl)methane
- 2,2′-Methylenediphenol
Comparison: N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N,N-bis[(2-hydroxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-17(21)18(11-13-7-3-5-9-15(13)19)12-14-8-4-6-10-16(14)20/h2-10,19-20H,1,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZJXRQYCZIWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1O)CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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